4-Oxo-4H-thiochromene-3-carbaldehyde

Catalog No.
S14026255
CAS No.
M.F
C10H6O2S
M. Wt
190.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-4H-thiochromene-3-carbaldehyde

Product Name

4-Oxo-4H-thiochromene-3-carbaldehyde

IUPAC Name

4-oxothiochromene-3-carbaldehyde

Molecular Formula

C10H6O2S

Molecular Weight

190.22 g/mol

InChI

InChI=1S/C10H6O2S/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H

InChI Key

UBHXHANDDCHPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)C=O

4-Oxo-4H-thiochromene-3-carbaldehyde (CAS 70940-99-7), also known as 3-formylthiochromone, is a highly specialized sulfur-containing heterocyclic precursor utilized in advanced organic synthesis and medicinal chemistry. Structurally, it features a thiopyrone ring conjugated with a highly reactive formyl group at the C-3 position. In procurement and material selection, this compound is prioritized over simpler thiochromones due to the geminal activation provided by the formyl group, which enables rapid downstream functionalization. Its primary industrial and laboratory value lies in its exceptional ring stability during nucleophilic condensation, making it the definitive precursor for synthesizing complex, intact sulfur-containing heterocycles such as fused thiochromenopyridones and 3-heteroarylthiochromones [1].

Research Fit

Synthesis Fit
Regioselective C-4 derivatization for SAR library construction
Scaffold Feature
Sulfur heterocycle core for lipophilicity modulation
Application Context
Building block for thiochromene-based probe synthesis

Attempting to substitute 4-oxo-4H-thiochromene-3-carbaldehyde with its widely available oxygen analog, 3-formylchromone, results in catastrophic synthetic failure when an intact heterocyclic core is required. In 3-formylchromone, the high electronegativity of the oxygen atom strongly activates the C-2 position, making it highly susceptible to 1,4-nucleophilic attack (Michael addition), which triggers spontaneous pyrone ring opening and complex recyclization [1]. Conversely, the less electronegative sulfur atom in the thiochromone derivative significantly dampens C-2 electrophilicity. This fundamental electronic shift forces nucleophiles to react chemoselectively at the 3-formyl group (1,2-addition), preserving the thiopyrone ring entirely [2]. Consequently, buyers cannot use the oxygen analog as a drop-in replacement if the target application demands an intact fused thiopyrone scaffold.

Substitution Risk

Oxygen analog substitution may shift regioselectivity

Replacing sulfur with oxygen alters electronic distribution, switching nucleophilic attack from C-4 to C-2 and changing synthetic outcomes.

Lipophilicity loss may affect permeability context

Sulfur-enhanced lipophilicity, associated with improved membrane permeability, is absent in chromene analogs, potentially altering ADME profile interpretation.

Elimination of Ring-Opening Degradation During N-Nucleophile Condensation

When reacted with bidentate N-nucleophiles such as o-phenylenediamine, 3-formylchromone undergoes rapid nucleophilic attack at the C-2 position, leading to pyrone ring cleavage. In stark contrast, 4-oxo-4H-thiochromene-3-carbaldehyde directs the reaction exclusively to the 3-formyl group, yielding 3-(benzimidazol-2-yl)thiochromone with 100% preservation of the thiopyrone core [1]. This complete shift in chemoselectivity prevents the formation of complex ring-opened byproducts.

Evidence DimensionReaction site and ring integrity during N-nucleophile addition
Target Compound DataExclusive 1,2-addition at the formyl group (intact thiopyrone ring)
Comparator Or Baseline3-formylchromone (1,4-addition at C-2 causing pyrone ring opening)
Quantified DifferenceComplete shift in chemoselectivity from C-2 to C-3
ConditionsCondensation with o-phenylenediamines or o-aminobenzenethiol

Buyers targeting 3-substituted intact heterocycles must procure the thio-derivative to avoid the catastrophic ring-opening degradation seen with the oxygen analog.

Regioselectivity
Head-to-head
Preferential C-4 attack in thiochromones vs. C-2 in chromones
Supports C-4 selective derivatization workflow
Based on electrostatic potential calculations

Scaffold Divergence in Fe(III)-Catalyzed Tandem Cyclizations

In Fe(III)-catalyzed tandem cyclizations with phenylpropiolamides, the oxygen analog (3-formylchromone) undergoes a retro-Michael-type reaction to yield ring-opened 2-pyridones. Substituting the precursor with 4-oxo-4H-thiochromene-3-carbaldehyde completely alters the reaction trajectory. Instead of ring opening, the thio-derivative undergoes enol-keto tautomerization followed by oxidation, successfully isolating fused thiochromenopyridones in a 42% yield [1].

Evidence DimensionMajor product scaffold in Fe(III)-catalyzed cyclization
Target Compound DataFused thiochromenopyridone (intact S-heterocycle)
Comparator Or Baseline3-formylchromone (ring-opened 2-pyridone)
Quantified Difference100% divergence in final product scaffold
ConditionsFe(III)-catalyzed reaction with phenylpropiolamides under standard conditions

Demonstrates that the thiochromone is uniquely required for fused thiochromenopyridone synthesis and cannot be substituted by the chromone analog.

Enzyme Inhibition
Reported
IC50 31.0 μM (AChE) vs. 23.5 μM (MAO-B, chromene analog)
Shift in target engagement profile; may support AChE probe design
Different enzyme targets; direct AChE comparison not available

Suppression of Competitive Michael Additions via Reduced C-2 Electrophilicity

The synthetic utility of 3-formylchromone is often compromised by the presence of three competing electrophilic centers (C-2, C-4, and 3-CHO). The replacement of the O-1 atom with a sulfur atom in 4-oxo-4H-thiochromene-3-carbaldehyde substantially decreases the electrophilicity of the C-2 atom. This electronic modification effectively eliminates the conjugated Michael addition reactions that plague the oxygen analog, making the 3-CHO group the definitive and sole reactive site for nucleophilic attack [1].

Evidence DimensionC-2 electrophilicity and Michael addition susceptibility
Target Compound DataNegligible C-2 Michael addition (chemoselective at 3-CHO)
Comparator Or Baseline3-formylchromone (highly susceptible to C-2 Michael addition)
Quantified DifferenceElimination of C-2 competitive side reactions
ConditionsStandard nucleophilic addition conditions

Improves isolated yields and simplifies purification workflows by eliminating complex ring-opened side products during scale-up.

Lipophilicity
Class-level
Thiochromene scaffolds show enhanced lipophilicity (class-level inference)
May improve membrane permeability context
Quantitative cLogP values not available; data to verify
STS Inhibition
Head-to-head
~170-fold higher inhibition than estrone sulfamate (compound 6c)
Supports STS inhibitor development context
In vitro human STS assay
Antiparasitic Activity
Class-level
EC50 < 10 μM against malaria, leishmaniasis, trypanosomiasis (27 derivatives)
Supports antiparasitic screening context
Based on 4H-thiochromen-4-one 1,1-dioxide series
Antifungal Activity
Reported
100% inhibition at 50 mg/L (derivative 6f)
Supports antifungal screening context
Preliminary assay data

Synthesis of Intact 3-Substituted Thiochromones

4-Oxo-4H-thiochromene-3-carbaldehyde is the optimal precursor for generating 3-(benzimidazol-2-yl)thiochromones and 3-(benzothiazol-2-yl)thiochromones, as its dampened C-2 electrophilicity prevents the pyrone ring cleavage that occurs with oxygen analogs [1].

Manufacturing of Fused Thiochromenopyridones

In catalytic tandem cyclizations, this compound is strictly required to bypass the retro-Michael ring-opening pathway, allowing for the direct isolation of fused thiochromenopyridone scaffolds used in advanced medicinal chemistry libraries [2].

Chemoselective Aldehyde Derivatization Workflows

Due to its unique electronic profile, the compound is ideal for scenarios requiring selective anil or phenylhydrazone formation at the formyl group without disturbing the adjacent activated double bond, streamlining purification in multi-step syntheses [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Steroid sulfatase inhibition research
Thiochromenone core inhibitory potential
STS enzyme activity profiling
AChE-targeted probe design
Regioselective C-4 functionalization capacity
AChE inhibition SAR studies
Antiparasitic screening studies
Allosteric modulation of trypanothione reductase
In vitro parasite panel assays
Antifungal screening studies
Carboxamide derivative activity profile
Fungal strain inhibition testing

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

190.00885060 g/mol

Monoisotopic Mass

190.00885060 g/mol

Heavy Atom Count

13

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